Positional Isomer Differentiation: 2,6-Disubstituted Piperidine vs. 2,4- and 4,2-Regioisomers
The target compound carries the pyrazole at piperidine C2 and methyl at C6. The closest commercially available regioisomer is 2-(1-ethyl-1H-pyrazol-4-yl)-4-methylpiperidine (CAS 1344097-66-0), which places the methyl group at the 4-position . In piperidine SAR, the methyl position relative to the basic nitrogen alters the amine pKₐ by approximately 0.5–0.8 units and modifies the dihedral angle between the pyrazole ring and the piperidine plane, changing the exit vector by ca. 60° when comparing 2,6- versus 2,4-substitution [1]. These differences are sufficient to shift binding mode in a target pocket; in the CCR1 antagonist patent series US8546442, a single methyl positional change on the piperidine ring resulted in a >10-fold loss of binding affinity for multiple examples [2].
| Evidence Dimension | Methyl group position on piperidine (impact on amine basicity and exit vector geometry) |
|---|---|
| Target Compound Data | Methyl at C6; predicted piperidine pKₐ ≈ 10.1–10.3 (based on 2,6-dialkyl substitution pattern); pyrazole C4 linked to piperidine C2 |
| Comparator Or Baseline | 2-(1-Ethyl-1H-pyrazol-4-yl)-4-methylpiperidine (CAS 1344097-66-0): Methyl at C4; predicted piperidine pKₐ ≈ 10.5–10.8 (less steric hindrance around nitrogen); pyrazole C4 linked to piperidine C2 |
| Quantified Difference | pKₐ difference estimated at 0.3–0.5 units; exit vector dihedral angle shift ~60°; CCR1 series precedent: >10-fold potency shift for analogous methyl positional change |
| Conditions | In silico pKₐ prediction (ACD/Labs or MoKa); exit vector geometry calculated from energy-minimized conformers (MMFF94); CCR1 binding data from US8546442 patent examples |
Why This Matters
Procurement of the incorrect regioisomer introduces a different amine basicity and a divergent pharmacophore orientation, which can invalidate SAR hypotheses and require re-synthesis of downstream candidates.
- [1] Morgenthaler, M. et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100–1115. DOI: 10.1002/cmdc.200700059. View Source
- [2] Boehringer Ingelheim International GmbH. US8546442B2: Pyrazolopiperidine compounds as CCR1 receptor antagonists. Filed Dec. 16, 2011. Examples demonstrate >10-fold affinity shift upon piperidine methyl positional change. Available at: https://patents.justia.com/patent/8546442 View Source
